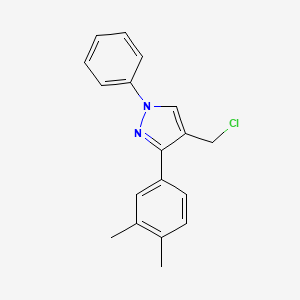

4-(chloromethyl)-3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

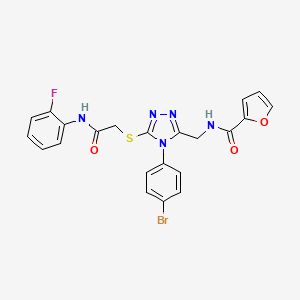

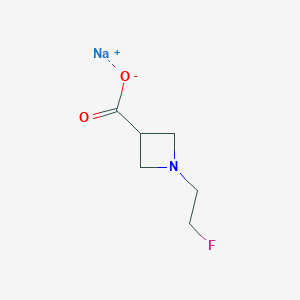

The compound "4-(chloromethyl)-3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and are of interest in medicinal chemistry. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed, providing insights into the potential properties and reactivity of the compound of interest.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves condensation or cyclization reactions. For instance, the synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was achieved through a condensation/cyclization reaction of a chalcone derivative with hydrazine, in the presence of hydrochloric acid under reflux conditions . This method could potentially be adapted for the synthesis of "4-(chloromethyl)-3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of pyrazole derivatives. For example, the crystal structure of a related compound, 4-[(E)-(3-chloro-4-hydroxyphenyl)diazenyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, was determined using this method, revealing details about the molecular geometry and the presence of disorder in the crystal lattice . Similar structural analysis could be expected for the compound if crystals suitable for X-ray diffraction can be obtained.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including tautomerism, which is the chemical equilibrium between two structural isomers. The tautomerism of pyrazolinones, a related class of compounds, was studied using NMR and MO calculations, showing that the most stable tautomer can depend on the solvent used . This suggests that "4-(chloromethyl)-3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole" may also exhibit tautomerism, with its stability influenced by the environment.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be predicted using computational methods such as density functional theory (DFT). Vibrational and structural observations, as well as molecular docking studies, have been performed on similar compounds to predict properties like HOMO-LUMO gaps, which are indicative of a molecule's chemical reactivity and stability . The molecular electrostatic potential (MEP) studies can also identify potential sites for nucleophilic and electrophilic attacks . These computational analyses could be applied to "4-(chloromethyl)-3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole" to predict its reactivity and interactions with biological targets.

Applications De Recherche Scientifique

Tautomerism and Structural Analysis

Research on NH-pyrazoles, which are structurally related to 4-(chloromethyl)-3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole, has revealed significant insights into their tautomerism. The study of these compounds by X-ray crystallography and NMR spectroscopy provides detailed information on their structures in solid state and solution, illustrating the complex pattern of hydrogen bonds and the stabilization of specific tautomers (Cornago et al., 2009).

Synthesis and Material Properties

The synthesis of 4-(alkyl)pyrazoles has been developed through a two-step method, showcasing their potential in material science. For example, the study on silver(I) complexes of these pyrazoles demonstrates their application in forming novel structures with unique properties (Reger et al., 2003).

Fluorescence and Optoelectronic Applications

Research on 1,3,5-triaryl-2-pyrazolines, derivatives of pyrazole compounds, has shown that they possess fluorescence properties. This finding is crucial for their application in optoelectronic devices and as fluorescent markers in various scientific studies (Hasan et al., 2011).

Antimicrobial Activity

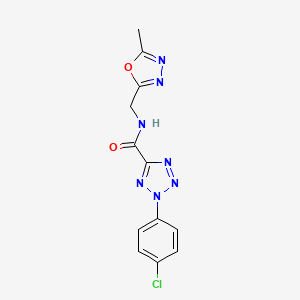

Linked heterocyclic compounds containing the pyrazole-pyrimidine-thiazolidin-4-one structure have been synthesized and shown to exhibit significant antimicrobial activity against various bacteria and fungi. This highlights the potential of such compounds in the development of new antimicrobial agents (Sanjeeva Reddy et al., 2010).

Molecular Docking and Biological Activity

The antimicrobial potential and molecular docking analysis of certain pyrazole derivatives have been explored, indicating their effectiveness against specific microorganisms. This research underscores the importance of structural design in enhancing biological activity and provides a basis for further drug development (Sivakumar et al., 2020).

Propriétés

IUPAC Name |

4-(chloromethyl)-3-(3,4-dimethylphenyl)-1-phenylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2/c1-13-8-9-15(10-14(13)2)18-16(11-19)12-21(20-18)17-6-4-3-5-7-17/h3-10,12H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTGNJBFKJRMJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN(C=C2CCl)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(chloromethyl)-3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxycyclobutane-1-carboxylic acid](/img/structure/B2552496.png)

![Methyl 2-[(2R)-4,4-difluoropyrrolidin-2-yl]acetate;hydrochloride](/img/structure/B2552500.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2552502.png)

![N-(2-chlorobenzyl)-4-[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]butanamide](/img/structure/B2552505.png)

![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2552513.png)